molecular formula C15H15BrO5 B2502165 Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate CAS No. 308295-42-3

Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate

Cat. No.: B2502165
CAS No.: 308295-42-3
M. Wt: 355.184
InChI Key: KERVKIGVUKWEHZ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a propanoyloxy group attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by esterification and acylation reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium azide or thiourea. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can result in a variety of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester functional groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 6-bromo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

  • Ethyl 6-chloro-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate
  • Ethyl 6-fluoro-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate
  • Ethyl 6-iodo-2-methyl-5-(propanoyloxy)-1-benzofuran-3-carboxylate

These compounds share a similar core structure but differ in the halogen atom attached to the benzofuran ring. The presence of different halogens can significantly influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the specific properties imparted by the bromine atom, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-propanoyloxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO5/c1-4-13(17)21-12-6-9-11(7-10(12)16)20-8(3)14(9)15(18)19-5-2/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERVKIGVUKWEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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